Retf-4NA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

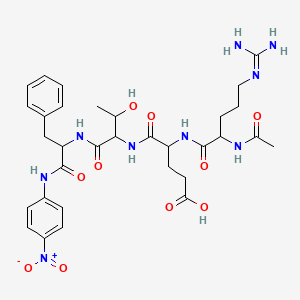

RETF-4NA is a chymase substrate peptide that is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . It displays selectivity over cathepsin G and chymotrypsin .

Chemical Reactions Analysis

RETF-4NA is a chymase substrate peptide that is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form .

Physical And Chemical Properties Analysis

RETF-4NA has a molecular weight of 713.74 and a formula of C32H43N9O10 . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Chymase Detection

Retf-4NA is used as a substrate peptide for the detection of mast cell chymase, particularly when bound to α2-macroglobulin. This application is crucial in immunological studies to understand the role of chymase in various physiological and pathological processes .

Catalysis

In the field of catalysis, Retf-4NA’s unique properties make it a valuable compound for facilitating certain chemical reactions. Its role in catalysis can be pivotal for developing new synthetic pathways and materials.

Organic Synthesis

Retf-4NA is also applied in organic synthesis. Due to its reactivity and specificity, it can be used to synthesize complex organic compounds, which can have implications in pharmaceuticals and other industries.

Material Science

Enzyme Selectivity Studies

Retf-4NA displays selectivity over cathepsin G and chymotrypsin, making it an important tool for studying enzyme behavior and specificity. This has implications for drug development and understanding disease mechanisms .

Wirkmechanismus

Target of Action

RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.

Mode of Action

RETF-4NA interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that RETF-4NA has a specific affinity for the α2-macroglobulin-bound form of chymase.

Pharmacokinetics

It’s also worth noting that RETF-4NA is soluble to 2 mg/ml in 20% acetonitrile/water .

Result of Action

The cleavage of RETF-4NA by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

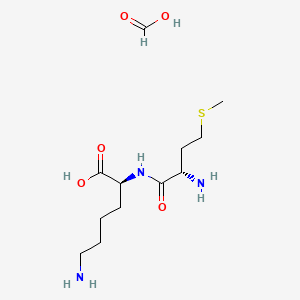

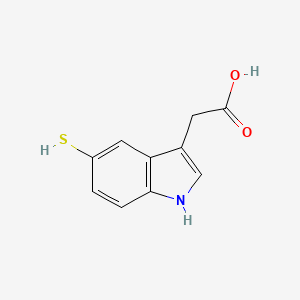

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWUIJMQAZRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)